2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester is a fluorinated compound known for its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity. The presence of the heptadecafluorooctyl group imparts significant hydrophobic and lipophobic characteristics, making it valuable in creating water and oil-repellent surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the reaction of 2-Propenoic acid with a heptadecafluorooctyl sulfonyl amine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Polymerization: This compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and radical initiators for polymerization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted derivatives and polymers with enhanced hydrophobic and lipophobic properties .
Scientific Research Applications
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of specialized polymers and coatings.
Biology: Employed in the development of bio-compatible materials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable coatings and films, providing water and oil repellency .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester stands out due to its specific structural configuration, which imparts unique hydrophobic and lipophobic properties. This makes it particularly valuable in applications requiring high-performance water and oil repellency .
Properties
CAS No. |
60194-47-0 |
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Molecular Formula |
C13H8F17NO4S |
Molecular Weight |
597.25 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H8F17NO4S/c1-2-5(32)35-4-3-31-36(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2,31H,1,3-4H2 |
InChI Key |
XCBBWRDLYSFQAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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